molecular formula C11H13FN4 B1491707 (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267877-78-0

(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1491707
CAS No.: 1267877-78-0
M. Wt: 220.25 g/mol
InChI Key: ATRQHIKVAQLPCM-UHFFFAOYSA-N
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Description

The compound (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine features a 1,2,3-triazole core substituted with an ethyl group at position 5, a 2-fluorophenyl group at position 1, and a methanamine moiety at position 2. The 2-fluorophenyl group introduces electronic effects (e.g., electron-withdrawing) and steric bulk, while the ethyl group may enhance lipophilicity. The methanamine side chain provides a primary amine functional group, which is critical for interactions in biological systems or coordination chemistry .

Properties

IUPAC Name

[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQHIKVAQLPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is part of the triazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13FN4
  • Molecular Weight : 220.25 g/mol
  • CAS Number : 1539048-11-7

The compound features a triazole ring substituted with an ethyl group and a fluorophenyl moiety, which may contribute to its biological activity by influencing binding interactions with biological targets.

Biological Activity Overview

The biological activities of triazole derivatives often include:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results.

Cell Line IC50 (µM) Effect
MCF73.79Cytotoxicity
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

These values indicate that the compound exhibits significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Triazole compounds are known for their antifungal properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various fungal pathogens.

The mechanism by which triazole derivatives exert their biological effects often involves:

  • Inhibition of key enzymes in cancer cell proliferation.
  • Disruption of fungal cell membrane synthesis.

For instance, certain triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Anticancer Properties :
    • A recent investigation into a series of triazole derivatives found that modifications at the 4-position significantly enhanced anticancer activity against various cell lines . The study emphasized structure-activity relationships that could guide future drug design.
  • In-Vitro Studies :
    • In vitro assays demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several human cancer cell lines . This highlights the potential for further development as therapeutic agents.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural analogs, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Unique Features References
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine C₁₁H₁₃FN₄ 220.25 2-fluorophenyl, ethyl, methanamine Baseline compound for comparison
1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine C₁₆H₁₃Cl₂FN₄ 351.21 2,4-dichlorophenyl, 2-fluorobenzyl Dual halogenation increases molecular weight and polarity; benzyl group enhances steric bulk
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine C₁₀H₁₁FN₄ 206.22 2-fluoro-5-methylphenyl Methyl group at position 5 improves lipophilicity
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine C₉H₈ClFN₄ 226.64 3-chloro-4-fluorophenyl Combined chloro/fluoro substituents enhance electronic effects
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine C₁₀H₁₂N₄ 188.23 4-methylphenyl Methyl substitution reduces polarity compared to halogenated analogs
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride C₈H₁₀N₄S·HCl 230.72 Thiophen-2-ylmethyl Heterocyclic thiophene improves π-π stacking potential; hydrochloride salt enhances solubility
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₃H₁₃N₄O₂ 265.27 Furan-2-yl, 3-methoxyphenyl 1,2,4-triazole isomerism alters hydrogen-bonding geometry

Key Trends and Research Findings

Halogenation Effects :

  • Compounds with multiple halogens (e.g., 2,4-dichlorophenyl in ) exhibit higher molecular weights (351.21 vs. 220.25 for the baseline) and increased polarity, which may influence receptor binding or solubility.
  • Fluorine at the ortho position (as in the baseline compound) reduces steric hindrance compared to meta or para substituents .

Furan substituents () reduce steric bulk but increase electron-rich character, affecting redox properties.

Amino Group Variations: The primary amine in the baseline compound contrasts with secondary amines (e.g., N-(2-fluorobenzyl) in ), which may alter hydrogen-bonding capacity and pharmacokinetics.

Salt Formation :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

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